molecular formula C11H8N2O2 B11899626 8-Acetylquinoxaline-5-carbaldehyde CAS No. 89334-33-8

8-Acetylquinoxaline-5-carbaldehyde

Cat. No.: B11899626
CAS No.: 89334-33-8
M. Wt: 200.19 g/mol
InChI Key: VLNUZGDHGRKNHG-UHFFFAOYSA-N
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Description

8-Acetylquinoxaline-5-carbaldehyde is a nitrogen-containing heterocyclic compound with the chemical formula C11H8N2O2. It is a derivative of quinoxaline, which is known for its diverse pharmacological activities and industrial applications . This compound is characterized by the presence of both an acetyl group and a carbaldehyde group attached to the quinoxaline ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetylquinoxaline-5-carbaldehyde typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method includes the reaction of o-phenylenediamine with acetylacetone under acidic conditions to form the quinoxaline ring, followed by oxidation to introduce the carbaldehyde group .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 8-Acetylquinoxaline-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-5-carboxylic acid.

    Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Acetylquinoxaline-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Acetylquinoxaline-5-carbaldehyde involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It also interacts with cellular pathways involved in oxidative stress and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Uniqueness: 8-Acetylquinoxaline-5-carbaldehyde is unique due to the presence of both acetyl and carbaldehyde groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

89334-33-8

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

8-acetylquinoxaline-5-carbaldehyde

InChI

InChI=1S/C11H8N2O2/c1-7(15)9-3-2-8(6-14)10-11(9)13-5-4-12-10/h2-6H,1H3

InChI Key

VLNUZGDHGRKNHG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=C(C=C1)C=O)N=CC=N2

Origin of Product

United States

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